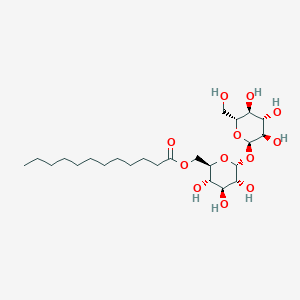
Trehalose C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Trehalose can be synthesized through several pathways:
Enzymatic Synthesis: The most common method involves the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate, which is then dephosphorylated to produce trehalose.
Chemical Synthesis: Trehalose can also be synthesized chemically using the ethylene oxide addition reaction between 2,3,4,5-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose.
Industrial Production: Industrial production of trehalose often involves the use of enzymes derived from microorganisms such as Arthrobacter species.
Análisis De Reacciones Químicas
Trehalose undergoes various chemical reactions:
Oxidation: Trehalose is resistant to oxidation due to its nonreducing nature.
Hydrolysis: Trehalose can be hydrolyzed by the enzyme trehalase to produce two glucose molecules.
Substitution: Trehalose can undergo substitution reactions, particularly at its hydroxyl groups, to form derivatives with different properties.
Aplicaciones Científicas De Investigación
Trehalose has a wide range of applications in scientific research:
Cryopreservation: Trehalose is used as a cryoprotectant to protect cells and tissues from damage during freezing.
Biotechnology: Trehalose is used in the stabilization of proteins and enzymes, making it valuable in various biotechnological applications.
Food Industry: Trehalose is used to improve the shelf life and stability of food products.
Mecanismo De Acción
Trehalose exerts its protective effects through several mechanisms:
Osmoprotection: Trehalose acts as an osmoprotectant, helping cells maintain their integrity under osmotic stress.
Protein Stabilization: Trehalose stabilizes proteins and prevents their denaturation under stress conditions.
Autophagy Induction: Trehalose induces autophagy, a cellular process that removes damaged components and promotes cell survival.
Comparación Con Compuestos Similares
Trehalose is unique among disaccharides due to its nonreducing nature and strong protective properties. Similar compounds include:
Sucrose: Another disaccharide composed of glucose and fructose, but it is reducing and less stable under stress conditions.
Trehalose stands out for its exceptional stability and protective capabilities, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H44O12 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Clave InChI |
LISGDTVWONGLJR-VUBMMQFPSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

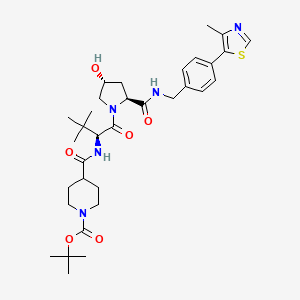
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
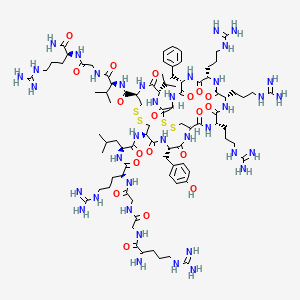
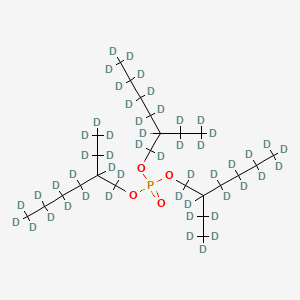

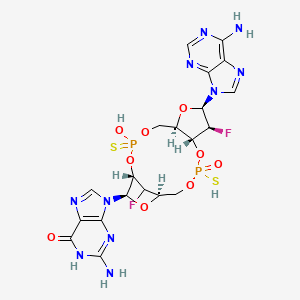
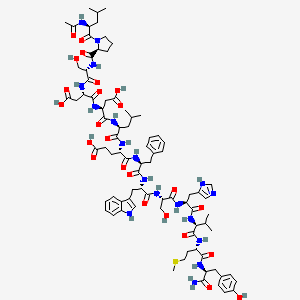
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
